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Compound of Interest

Compound Name: N-Ethyloxetan-3-amine

Cat. No.: B572911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyloxetan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug

discovery due to the prevalence of the oxetane motif in various bioactive molecules. A thorough

understanding of its spectroscopic characteristics is fundamental for its identification,

characterization, and quality control in research and development settings. This guide provides

a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for N-Ethyloxetan-3-amine. In the absence of publicly available

experimental spectra, this document leverages established spectroscopic principles to forecast

the compound's spectral features.

Chemical Structure
Molecular Formula: C₅H₁₁NO Molecular Weight: 101.15 g/mol Structure:

N-Ethyloxetan-3-amine

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Ethyloxetan-3-amine
based on its chemical structure and known spectroscopic trends for similar functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-NH- 0.5 - 2.0 Broad Singlet 1H

-O-CH₂- (ring) 4.4 - 4.8 Triplet 2H

-O-CH₂- (ring) 4.2 - 4.6 Triplet 2H

-CH-NH- 3.5 - 3.9 Quintet 1H

-NH-CH₂-CH₃ 2.5 - 2.9 Quartet 2H

-NH-CH₂-CH₃ 1.0 - 1.4 Triplet 3H

Predicted ¹³C NMR Data

Carbon Chemical Shift (δ, ppm)

-CH-NH- 55 - 65

-O-CH₂- (ring) 70 - 80

-NH-CH₂-CH₃ 40 - 50

-NH-CH₂-CH₃ 10 - 20

Infrared (IR) Spectroscopy
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Notes

N-H Stretch 3300 - 3500 Medium, Sharp

Characteristic of a

secondary amine (one

peak)

C-H Stretch (sp³) 2850 - 3000 Strong Aliphatic C-H bonds

C-O Stretch (Ether) 1050 - 1150 Strong

Characteristic of the

oxetane ring ether

linkage

C-N Stretch 1180 - 1250 Medium
Aliphatic amine C-N

bond

N-H Bend 1550 - 1650 Medium May be broad

Mass Spectrometry (MS)
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Feature Predicted m/z Notes

Molecular Ion [M]⁺ 101

Corresponds to the molecular

weight of N-Ethyloxetan-3-

amine. As it contains one

nitrogen atom, the molecular

ion peak is expected at an odd

m/z value according to the

Nitrogen Rule.

[M-1]⁺ 100 Loss of a hydrogen radical.

[M-15]⁺ 86

Loss of a methyl radical (•CH₃)

is unlikely as a primary

fragmentation.

[M-29]⁺ 72

Likely a significant peak due to

the loss of an ethyl radical

(•CH₂CH₃) via alpha-cleavage

adjacent to the nitrogen atom.

Base Peak 72 or 58

Alpha-cleavage is a dominant

fragmentation pathway for

amines. Cleavage of the ethyl

group would result in an ion at

m/z 72. Cleavage of the

oxetane ring C-C bond

adjacent to the nitrogen would

lead to a fragment at m/z 58.

The more stable resulting

cation will determine the base

peak.

Standard Experimental Protocols
The following are generalized experimental procedures for obtaining spectroscopic data for a

liquid amine sample like N-Ethyloxetan-3-amine.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A solution of N-Ethyloxetan-3-amine (5-10 mg) is prepared by

dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O). A small

amount of a reference standard, such as tetramethylsilane (TMS), is added if not already

present in the solvent. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-

pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation

delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

experiment (e.g., using a Waltz-16 decoupling sequence) is typically run to simplify the

spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower

natural abundance of ¹³C and its longer relaxation times.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique

is commonly employed. A small drop of N-Ethyloxetan-3-amine is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be

placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first

collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. An

accumulation of 16-32 scans is common to obtain a high-quality spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like N-Ethyloxetan-3-amine, direct infusion via a

syringe pump into the ion source or injection into a Gas Chromatography (GC) system

coupled to the mass spectrometer (GC-MS) are common methods.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

fragment ions and a molecular ion. Chemical Ionization (CI) can be used as a softer

ionization technique to enhance the abundance of the molecular ion.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The spectrum is analyzed to identify the molecular ion and interpret the fragmentation

pattern to elucidate the structure.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical entity such as N-Ethyloxetan-3-amine.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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